2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.09569129 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the efficient synthesis and chemical characterization of oxadiazole derivatives. For instance, Kudelko et al. (2014) discussed the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles, analyzing their acid-base interactions and the influence of substituents on the basicity of the pyridine system, which could be relevant for understanding the chemical properties of related compounds (Kudelko, Jasiak, & Ejsmont, 2014). Similarly, Mansoori et al. (2012) synthesized thermally stable polyimides and poly(amide-imide) based on 2-[5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine, highlighting the material's potential in industrial applications due to its stability and solubility in polar solvents (Mansoori, Atghia, Shah Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Antibacterial Activity
Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives and assessed their antibacterial activities against Xanthomonas oryzae pv. oryzae. This research indicates the potential of oxadiazole derivatives in the development of new antibacterial agents, demonstrating good inhibitory effects in preliminary bioassays (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Electronic and Optical Applications
Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, including their synthesis and use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs), underscores the utility of oxadiazole compounds in electronic and photonic devices. These materials exhibited high efficiency and low roll-off in blue, green, and red phosphorescent OLEDs, showcasing their potential for improving device performance (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Anticancer Agents
Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their research into the anti-inflammatory and anticancer activities of these compounds highlights the therapeutic potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-7-6-10(9-13(12)20-2)15-17-14(18-21-15)11-5-3-4-8-16-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJUHYOURIJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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